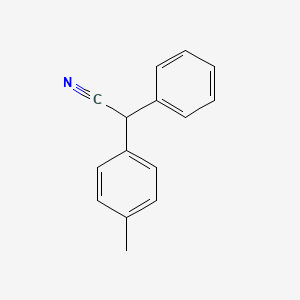

(4-Methylphenyl)(phenyl)acetonitrile

Description

Contextual Significance of Aryl-Substituted Acetonitriles in Contemporary Organic Chemistry

Aryl-substituted acetonitriles, a class of organic compounds characterized by a nitrile group attached to a carbon bearing one or more aryl substituents, represent a cornerstone in modern synthetic chemistry. Their significance stems from the versatile reactivity of the nitrile moiety and the diverse structural frameworks accessible through the aryl groups. The nitrile group serves as a valuable synthetic handle, capable of being transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, ketones, and tetrazoles. nih.gov This functional group interconversion capability makes aryl-substituted acetonitriles indispensable intermediates in the synthesis of complex molecules.

These compounds are not merely synthetic curiosities; they are integral building blocks in the creation of molecules with significant biological and material properties. nih.govnih.gov The arylacetonitrile motif is found in numerous pharmaceuticals and agrochemicals. nih.govnih.gov For instance, compounds bearing a 4-methylsulfonylphenylacetonitrile core have been investigated for their potent and specific COX-2 inhibitory effects, which are relevant for anti-inflammatory therapies and cancer research. nih.govresearchgate.net Furthermore, the condensation reactions involving aryl acetonitriles are powerful methods for constructing complex molecular skeletons, such as multi-substituted cyclohexenes, which are precursors to important molecules like the anti-influenza drug Oseltamivir. nih.govrsc.org

The academic and industrial interest in this class of compounds has spurred the development of numerous synthetic methodologies for their preparation. Classical routes often involve the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. google.com More contemporary approaches focus on catalysis to achieve higher efficiency and broader functional group tolerance. These include palladium-catalyzed α-alkenylation of arylacetonitriles, direct C-H cyanation of arenes using photoredox catalysis, and nickel-catalyzed cyanation of various aryl electrophiles. nih.govnih.govorganic-chemistry.org The continuous evolution of these synthetic strategies underscores the sustained importance of aryl-substituted acetonitriles as pivotal intermediates in organic synthesis. mdpi.com

Scope of Academic Investigation Pertaining to (4-Methylphenyl)(phenyl)acetonitrile and Related Chemical Entities

This compound, also known as α-(p-tolyl)phenylacetonitrile, is a specific member of the diarylacetonitrile subclass. Academic research into this compound and its relatives primarily revolves around their synthesis and utility as chemical intermediates. Diarylacetonitriles serve as precursors for various important compounds, including pharmaceuticals. For example, diphenylacetonitrile (B117805) is a key starting material in the synthesis of Methadone. acs.org

The synthesis of this compound and other diarylacetonitriles has been a subject of methodical investigation. A notable approach involves the Friedel-Crafts-type alkylation of an aromatic compound with an α-cyanobenzyl ester. acs.org In a specific example, the reaction of α-cyanobenzyl p-toluenesulfonate with toluene (B28343) in the presence of aluminum chloride as a catalyst yields this compound. acs.org This method has been successfully applied to a range of aromatic compounds, demonstrating its utility in generating a library of diarylacetonitrile derivatives. The efficiency of this reaction can be influenced by the choice of catalyst, with acidic catalysts like concentrated sulfuric acid also being effective, albeit sometimes resulting in lower yields. acs.org

Investigations have detailed the reaction conditions and yields for the synthesis of several diarylacetonitriles, providing a valuable resource for synthetic chemists. These studies highlight the systematic exploration of reaction parameters to optimize the production of these valuable chemical entities.

| Aromatic Substrate | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Benzene (B151609) | Diphenylacetonitrile | Aluminum chloride | 82.4 |

| Toluene | This compound | Aluminum chloride | 79.4 |

| Anisole | α-(p-Methoxyphenyl)-α-phenylacetonitrile | Aluminum chloride | 42.0 |

| Benzene | Diphenylacetonitrile | Sulfuric acid | 60.0 |

The physical and chemical properties of this compound have been cataloged, providing essential data for its use in further synthetic applications.

| Property | Value | Source |

|---|---|---|

| CAS Number | 6974-49-8 | cymitquimica.com |

| Molecular Formula | C15H13N | cymitquimica.comnih.gov |

| Molecular Weight | 207.27 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-7-9-14(10-8-12)15(11-16)13-5-3-2-4-6-13/h2-10,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHKVXGCTXUYFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70282013 | |

| Record name | (4-methylphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-49-8 | |

| Record name | 6974-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-methylphenyl)(phenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70282013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methylphenyl Phenyl Acetonitrile and Its Derivatives

Strategies for the Formation of Carbon-Carbon Bonds Adjacent to the Nitrile Functionality

The construction of the quaternary carbon center in diarylacetonitriles is a critical step in their synthesis. Several methods have been established for this purpose, each with its own advantages and limitations.

Strecker Synthesis and Analogous Reactions in the Preparation of Aryl Acetonitriles

The Strecker synthesis, first reported in 1850, is a fundamental three-component reaction involving an aldehyde, an amine, and a cyanide source to produce α-aminonitriles. core.ac.uk These intermediates can then be further manipulated to yield the desired products. While the classical Strecker synthesis leads to α-amino acids upon hydrolysis, modifications of this reaction can be employed to generate other α-substituted nitriles.

For the synthesis of diarylacetonitriles, a variation of the Strecker reaction can be envisioned starting from a diaryl ketone. However, the reactivity of ketones is generally lower than that of aldehydes in this reaction. core.ac.uk A more common approach involves the synthesis of an α-aminonitrile from an aromatic aldehyde, followed by subsequent reactions to introduce the second aryl group. For instance, benzaldehyde (B42025) can react with an amine (e.g., p-toluidine) and a cyanide source to form an intermediate α-(arylamino)acetonitrile.

A plausible reaction scheme is outlined below:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Benzaldehyde | p-Toluidine | Potassium Cyanide | 2-phenyl-2-(p-tolylamino)acetonitrile |

This α-aminonitrile can then potentially be deaminated and arylated in subsequent steps to afford the target diarylacetonitrile, although this is a less direct route.

Direct Cyanomethylation Reactions Utilizing Acetonitrile (B52724) as a Synthon

Direct cyanomethylation involves the use of acetonitrile as a source of the cyanomethyl group (-CH₂CN). This approach can be achieved through various activation methods, including the use of strong bases or transition metal catalysts to deprotonate acetonitrile and generate a nucleophilic species.

One of the most effective methods for the synthesis of diarylacetonitriles is the alkylation of a phenylacetonitrile (B145931) derivative with a suitable benzyl (B1604629) halide. This can be efficiently carried out using phase-transfer catalysis (PTC). orgsyn.orgias.ac.in In this method, a quaternary ammonium (B1175870) salt, such as benzyltriethylammonium chloride, facilitates the transfer of the carbanion generated from the deprotonation of the acetonitrile derivative into the organic phase where it can react with the alkylating agent.

A representative synthesis of (4-Methylphenyl)(phenyl)acetonitrile via this method is the alkylation of phenylacetonitrile with 4-methylbenzyl chloride. google.com

| Substrate | Reagent | Catalyst | Base | Solvent | Product | Yield |

| Phenylacetonitrile | 4-Methylbenzyl chloride | Benzyltriethylammonium chloride | 50% aq. NaOH | Benzene (B151609) | This compound | High |

This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily available and inexpensive reagents. nih.gov

Transition Metal-Catalyzed Coupling Reactions for Aryl-Acetonitrile Scaffold Construction

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. Palladium- and copper-based catalytic systems are commonly employed for the arylation of various substrates.

The synthesis of diarylacetonitriles can be achieved through the palladium-catalyzed cyanation of diarylmethyl halides or related substrates. organic-chemistry.org Alternatively, a palladium-catalyzed coupling of an aryl halide with a phenylacetonitrile derivative can be employed. Another approach involves the copper-catalyzed α-alkylation of aryl acetonitriles with benzyl alcohols. acs.org

An example of a transition metal-catalyzed approach is the palladium-catalyzed cyanation of a suitable diarylmethyl precursor.

| Substrate | Cyanide Source | Catalyst | Ligand | Solvent | Product |

| (4-Methylphenyl)(phenyl)methyl bromide | K₄[Fe(CN)₆] | Pd(OAc)₂ | dppf | Toluene (B28343) | This compound |

These methods offer high efficiency and functional group tolerance, although they may require more specialized and expensive catalysts and ligands. researchgate.net

Synthetic Routes to Structurally Diverse this compound Analogs and Derivatives

The synthetic methodologies described above can be extended to prepare a wide range of structurally diverse diarylacetonitrile analogs.

Synthesis of Analogous Diarylacetonitriles

By varying the starting materials in the aforementioned synthetic routes, a library of analogous diarylacetonitriles can be generated. For instance, in the phase-transfer catalyzed alkylation, different substituted phenylacetonitriles and benzyl halides can be employed to introduce various functional groups on either of the aromatic rings. orgsyn.org

| Phenylacetonitrile Derivative | Benzyl Halide Derivative | Product |

| 4-Chlorophenylacetonitrile | Phenylmethyl chloride | (4-Chlorophenyl)(phenyl)acetonitrile |

| Phenylacetonitrile | 4-Methoxybenzyl chloride | (4-Methoxyphenyl)(phenyl)acetonitrile |

| 3-Bromophenylacetonitrile | 4-Fluorobenzyl chloride | (3-Bromophenyl)(4-fluorophenyl)acetonitrile |

Similarly, transition metal-catalyzed cross-coupling reactions offer the flexibility to introduce a wide array of substituents on the aryl rings.

Functional Group Interconversions for Derivatization of Existing Acetonitriles

Once the diarylacetonitrile scaffold is constructed, further derivatization can be achieved through functional group interconversions. The nitrile group itself is a versatile functional handle that can be transformed into various other groups.

| Starting Material | Reagent(s) | Product | Functional Group Transformation |

| This compound | H₂SO₄, H₂O, heat | (4-Methylphenyl)(phenyl)acetic acid | Nitrile to Carboxylic Acid |

| This compound | LiAlH₄, then H₂O | 2-(4-Methylphenyl)-2-phenylethan-1-amine | Nitrile to Primary Amine |

| This compound | DIBAL-H, then H₂O | (4-Methylphenyl)(phenyl)acetaldehyde | Nitrile to Aldehyde |

These transformations allow for the synthesis of a wide range of derivatives with different chemical and physical properties, starting from a common diarylacetonitrile intermediate.

Formation of Complex Polycyclic Systems Incorporating Acetonitrile Moieties

The diarylacetonitrile framework, including this compound, serves as a versatile building block for the synthesis of intricate polycyclic systems. The reactivity of the aromatic rings and the activating nature of the nitrile group enable participation in various cyclization reactions. Cycloaddition reactions, in particular, represent a powerful strategy for constructing cyclic and polycyclic structures in a convergent and often stereoselective manner. organicreactions.orglibretexts.org

Cycloaddition is a chemical reaction where two or more unsaturated molecules combine to form a cyclic adduct, leading to a net reduction in bond multiplicity. wikipedia.org These reactions are classified based on the number of π-electrons involved from each component. libretexts.org Key strategies applicable to acetonitrile moieties for forming polycyclic systems include Diels-Alder and dipolar cycloadditions. libretexts.org

Diels-Alder Reaction ([4+2] Cycloaddition): The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a substituted alkene (dienophile) to form a cyclohexene (B86901) system. libretexts.org While the phenyl rings of this compound are generally not reactive as dienes, derivatives can be designed where the arylacetonitrile moiety is attached to a diene or acts as a dienophile. The electron-withdrawing nature of the nitrile group can activate an adjacent double bond, making it a more reactive dienophile. Intramolecular Diels-Alder reactions, where the diene and dienophile are part of the same molecule, are particularly effective for constructing complex, fused polycyclic systems. libretexts.org

1,3-Dipolar Cycloaddition ([3+2] Cycloaddition): This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. libretexts.orguchicago.edu The nitrile group of this compound can be converted into a 1,3-dipole, such as a nitrile oxide, through oxidation. This reactive intermediate can then undergo cycloaddition with an alkene or alkyne to generate heterocyclic systems, such as isoxazoles or isoxazolines, embedded within a larger polycyclic framework.

The table below summarizes cycloaddition strategies that can be employed to incorporate arylacetonitrile units into polycyclic systems.

| Cycloaddition Type | Reactants | Product Ring System | Potential Role of Acetonitrile Moiety |

| Diels-Alder [4+2] | Diene + Dienophile | Six-membered ring (Cyclohexene derivative) | The nitrile group can activate a C=C bond, making the molecule a reactive dienophile. |

| 1,3-Dipolar [3+2] | 1,3-Dipole + Dipolarophile | Five-membered heterocycle | The nitrile can be converted to a nitrile oxide (a 1,3-dipole) for reaction. |

| [4+3] Cycloaddition | 1,3-Diene + Allyl Cation | Seven-membered ring | Derivatives of the arylacetonitrile could be designed to contain a diene component. organicreactions.org |

These methodologies provide robust pathways for accessing novel and complex polycyclic compounds starting from arylacetonitrile precursors. The specific reaction conditions and the nature of the substituents on the aromatic rings significantly influence the outcome and stereoselectivity of these transformations. nih.gov

Asymmetric Synthesis Approaches for Chiral this compound Derivatives

When the two aryl groups in an α,α-diarylacetonitrile are different, as in this compound, the α-carbon is a prochiral center. The synthesis of enantioenriched derivatives from such precursors is a significant goal, as chiral diarylmethine structures are prevalent in many bioactive molecules and pharmaceuticals. researchgate.net Asymmetric synthesis aims to produce a specific enantiomer, and this is typically achieved using chiral catalysts or reagents. nih.gov

Catalytic asymmetric synthesis is a highly efficient method for generating chiral compounds. This approach involves using a small amount of a chiral catalyst to produce a large quantity of an enantioenriched product. Key strategies include transition metal catalysis and organocatalysis.

Transition Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric transformations. For the synthesis of chiral diarylacetonitrile derivatives, reactions such as asymmetric cross-coupling or hydrocyanation can be employed. A chiral ligand coordinates to a metal center (e.g., palladium, copper, rhodium), creating a chiral environment that directs the stereochemical outcome of the reaction. For instance, the asymmetric coupling of an aryl halide with a source of the (4-methylphenyl)acetonitrile anion, catalyzed by a palladium complex bearing a chiral phosphine (B1218219) ligand, could afford the product with high enantioselectivity.

Organocatalysis: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has emerged as a powerful alternative to metal-based catalysis. For the synthesis of chiral diarylacetonitrile derivatives, chiral phase-transfer catalysts or chiral Brønsted/Lewis acids can be employed. For example, the enantioselective alkylation or arylation of a (4-methylphenyl)acetonitrile precursor under phase-transfer conditions using a chiral quaternary ammonium salt can yield products with significant enantiomeric excess (ee). researchgate.net Recent studies on the enantioselective synthesis of unsymmetrical α,α-diarylacetates using organocatalyzed reactions have shown excellent stereoselectivity and yield, a strategy that could be adapted for nitrile-containing analogues. researchgate.net

The following table outlines potential asymmetric approaches for synthesizing chiral derivatives of this compound.

| Asymmetric Approach | Catalyst/Reagent Type | Example Reaction | Expected Outcome |

| Transition Metal Catalysis | Chiral Metal Complex (e.g., Pd, Cu with chiral ligands) | Asymmetric Arylation | High yield and enantiomeric excess (ee). nih.gov |

| Organocatalysis | Chiral Phase-Transfer Catalyst | Enantioselective Alkylation | Good yield and high enantioselectivity. researchgate.net |

| Chiral Auxiliary | Covalently attached chiral group | Diastereoselective Synthesis | High diastereoselectivity, followed by removal of the auxiliary. |

The development of these asymmetric methods is crucial for accessing optically pure diarylacetonitrile derivatives, which are valuable intermediates in the synthesis of complex chiral molecules for various applications.

Chemical Reactivity and Transformation Pathways of 4 Methylphenyl Phenyl Acetonitrile

Reactivity Profiles of the Nitrile Group

The nitrile group (–C≡N) is characterized by a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom is electrophilic, making it susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl carbon. libretexts.org

The electrophilic carbon of the nitrile group in (4-methylphenyl)(phenyl)acetonitrile is a key site for nucleophilic attack. This leads to the formation of an intermediate imine anion, which can then be protonated or undergo further reaction. Common nucleophiles for this transformation include organometallic reagents and hydride donors.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group. The initial reaction forms an imine anion complex. Subsequent hydrolysis of this intermediate yields a ketone. libretexts.orglibretexts.org For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, produce 1-(4-methylphenyl)-1-phenylethanone.

Reduction with Hydride Reagents: Strong reducing agents such as Lithium Aluminum Hydride (LiAlH₄) can reduce the nitrile group. saskoer.cachadsprep.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by a second hydride addition to the intermediate imine. Aqueous workup then yields the corresponding primary amine, [2-(4-methylphenyl)-2-phenylethyl]amine. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce nitriles. libretexts.orgyoutube.com

| Nucleophile Type | Reagent Example | Intermediate | Final Product after Workup |

|---|---|---|---|

| Organometallic | CH₃MgBr (Grignard) | Imine anion complex | Ketone |

| Hydride Donor | LiAlH₄ | Imine anion | Primary Amine |

The nitrile group of diarylacetonitriles can participate in cyclization reactions, often proceeding through an intermediate formed at the adjacent α-carbon. For instance, in the presence of a strong base like potassium tert-butoxide or sodium hydride, diphenylacetonitrile (B117805) can be deprotonated at the α-carbon. arkat-usa.org The resulting carbanion can then act as a nucleophile.

A notable example involves the alkylation of deprotonated diphenylacetonitrile with iodoacetone. This reaction can lead to an interesting cyclization product, 3,3-diphenyl-5-methyl-5-acetonylpyrrolidin-2-one. The proposed mechanism involves the formation of a ketene-imine intermediate from the deprotonated nitrile. This is followed by a [2+2] cycloaddition with the carbonyl group of the iodoacetone, leading to a four-membered oxazetidine intermediate which then rearranges to the final γ-lactam product. arkat-usa.org This pathway highlights how the nitrile functionality can be transformed to construct complex heterocyclic structures.

The nitrile group can be converted to a carboxylic acid through hydrolysis, a common and synthetically useful transformation. This reaction can be carried out under either acidic or basic conditions.

Acidic Hydrolysis: Heating this compound with a strong aqueous acid, such as sulfuric acid or hydrochloric acid, will first produce an amide intermediate, (4-methylphenyl)(phenyl)acetamide. Continued heating under these conditions will hydrolyze the amide to form (4-methylphenyl)(phenyl)acetic acid.

Basic Hydrolysis: Alternatively, heating the nitrile with a strong aqueous base, like sodium hydroxide, will also yield the corresponding carboxylic acid after an acidic workup. The reaction initially forms a carboxylate salt, which is then protonated to give the final product.

This transformation is a reliable method for synthesizing diarylacetic acids from their corresponding nitriles. orgsyn.orgchemicalbook.com

Reactivity of the Aromatic Moieties

The phenyl and 4-methylphenyl rings of the molecule are susceptible to electrophilic attack, a characteristic reaction of aromatic systems. The outcome of these reactions is governed by the directing effects of the substituents attached to the rings.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. orgsyn.org The regioselectivity of this reaction depends on the nature of the existing substituents. wikipedia.orgchemistrytalk.org

On the 4-Methylphenyl Ring: This ring possesses two substituents: the methyl group (-CH₃) and the -CH(Ph)CN group. The methyl group is an electron-donating group (EDG) and is known as an activating, ortho-, para-director. libretexts.org The -CH(Ph)CN group is considered a weakly deactivating, ortho-, para-director. When two ortho-, para-directing groups are present, the position of the incoming electrophile is determined by the more strongly activating group. Therefore, electrophilic attack will be directed to the positions ortho to the highly activating methyl group.

On the Phenyl Ring: This ring is substituted with the -CH(p-tolyl)CN group. This alkyl-type substituent is generally considered an ortho-, para-director. youtube.com Thus, electrophiles will preferentially attack the ortho and para positions of this ring. Steric hindrance may favor substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield halogenated products at the directed positions. mt.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the rings. youtube.com

Friedel-Crafts Reactions: Alkylation (with an alkyl halide and Lewis acid) or acylation (with an acyl halide and Lewis acid) can introduce alkyl or acyl groups, respectively. wikipedia.orgmt.com For example, the synthesis of diphenylacetonitrile can be achieved via a Friedel-Crafts reaction between bromobenzyl cyanide and benzene (B151609) with an aluminum trichloride (B1173362) catalyst. wikipedia.org

| Aromatic Ring | Key Directing Group | Group Type | Directing Effect | Predicted Substitution Position |

|---|---|---|---|---|

| 4-Methylphenyl | -CH₃ (Methyl) | Activating (EDG) | Ortho, Para | Ortho to the methyl group |

| Phenyl | -CH(p-tolyl)CN | Weakly Deactivating | Ortho, Para | Para to the substituent (less steric hindrance) |

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitution, SₙAr reactions are generally unfavorable for simple aryl halides and non-activated benzene rings. saskoer.ca For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to a good leaving group (typically a halide). rsc.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. orgsyn.org

The phenyl and 4-methylphenyl rings in this compound lack the necessary strong electron-withdrawing groups and a suitable leaving group. The substituents present (alkyl and -CH(Ar)CN) are not sufficiently activating for nucleophilic attack. Therefore, this compound will not undergo nucleophilic aromatic substitution under standard conditions. For such a reaction to be feasible, the aromatic rings would first need to be functionalized, for example, by introducing nitro groups via electrophilic nitration, and contain a suitable leaving group like a halogen.

Oxidation and Reduction Pathways of this compound and its Analogs

The chemical reactivity of this compound and its analogs is characterized by their susceptibility to both oxidation and reduction, targeting different functionalities within the molecule. The benzylic position and the nitrile group are the primary sites for these transformations, leading to a variety of valuable chemical intermediates.

Oxidation of diarylacetonitrile derivatives can proceed via several pathways, often involving the benzylic carbon-hydrogen bond. While specific studies on the direct oxidation of this compound are not extensively detailed in the reviewed literature, the reactivity of analogous compounds provides significant insight. For instance, the oxidation of structurally similar 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408) can be achieved using common oxidizing agents such as hydrogen peroxide or potassium permanganate. These reagents typically target the benzylic C-H bond, potentially leading to the formation of a hydroperoxide or a ketone, respectively.

In a more complex transformation, analogs of this compound, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, undergo oxidative cyclization. This process, which can be promoted by reagents like a urea-hydrogen peroxide complex or activated carbon under an oxygen atmosphere, results in the formation of 2-(3-oxoindolin-2-ylidene)acetonitriles. nih.gov This type of reaction highlights the potential for intramolecular transformations following an initial oxidation event at the benzylic position.

Reduction of this compound primarily targets the nitrile functional group. The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis. Strong reducing agents are typically required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of nitriles, including diarylacetonitriles, to their corresponding primary amines. mytutor.co.uk In the case of this compound, this reduction would yield 2-(4-methylphenyl)-2-phenylethan-1-amine, a valuable building block in medicinal chemistry. The general reaction involves the nucleophilic addition of hydride ions to the carbon atom of the nitrile group, followed by workup to afford the primary amine. mytutor.co.uk

| Transformation | Reagent(s) | Product Type | Relevant Analogs/General Reaction |

| Oxidation | Hydrogen Peroxide, Potassium Permanganate | Ketone, Alcohol | 2-Phenyl-2-(pyridin-2-yl)acetonitrile |

| Oxidative Cyclization | Urea-Hydrogen Peroxide, Activated Carbon/O₂ | Indole derivatives | 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles nih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | General reduction of nitriles mytutor.co.uk |

Radical Processes and Their Applications in Functionalization of Acetonitrile (B52724) Derivatives

The benzylic C-H bond in this compound is susceptible to radical-mediated functionalization, offering a powerful strategy for the introduction of new chemical moieties at this position. These processes typically involve the generation of a transient benzylic radical intermediate, which can then be trapped by various reagents.

A prominent method for initiating these radical processes is through photocatalysis. Visible-light photoredox catalysis has emerged as a mild and efficient way to activate benzylic C-H bonds. researchgate.net The mechanism often involves a photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which, upon excitation by visible light, can abstract a hydrogen atom from the benzylic position of an alkyl arene, generating a benzylic radical. researchgate.netcore.ac.uk This radical can then participate in a variety of bond-forming reactions.

One significant application of this radical generation is the cyanation of benzylic C-H bonds . This transformation allows for the direct introduction of a nitrile group. Copper-catalyzed radical relay mechanisms have been developed for the enantioselective cyanation of benzylic C-H bonds. nih.govnih.gov In this process, an achiral benzylic radical is generated and subsequently reacts with a chiral copper catalyst to form the C(sp³)–CN bond with high enantioselectivity. nih.govnih.gov This method provides a direct route to chiral benzylic nitriles, which are important precursors for bioactive molecules. nih.gov Visible-light photocatalysis using an organocatalyst like 4CzIPN and a cyanating agent such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) also enables the site-selective cyanation of benzylic C-H bonds in a variety of alkyl arenes. core.ac.uk

Arylation of the benzylic position is another valuable transformation that can be achieved through radical intermediates. Photoredox/nickel dual catalysis has been successfully employed for the enantioselective arylation of benzylic C(sp³)-H bonds. researchgate.net This method allows for the cross-coupling of alkyl benzenes with aryl bromides to form chiral 1,1-diaryl alkanes. researchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups. researchgate.net

Furthermore, thiocyanation of benzylic C-H bonds can be accomplished using a copper-catalyzed radical relay strategy. This reaction provides an efficient route to benzyl (B1604629) thiocyanates, which are versatile intermediates that can be converted into other sulfur-containing functionalities like isothiocyanates and thioureas. chinesechemsoc.org

The generation of diarylacetonitrile radicals themselves has also been studied. These radicals can be generated through polymer mechanochemistry, where ball-milling of polystyrene with diarylacetonitrile derivatives leads to the formation of metastable radicals dispersed within the polymer matrix. rsc.org These radicals can exhibit fluorescence, with the emission wavelength being tunable by altering the substituents on the aromatic rings. rsc.org

| Functionalization | Catalyst/Reagent System | Key Intermediate | Product Type |

| Cyanation | Copper catalyst / Radical initiator nih.govnih.gov | Benzylic radical | Chiral benzylic nitrile |

| Cyanation | 4CzIPN / NCTS / Visible light core.ac.uk | Benzylic radical | Benzylic nitrile |

| Arylation | Photoredox catalyst / Nickel catalyst researchgate.net | Benzylic radical | Chiral 1,1-diaryl alkane |

| Thiocyanation | Copper catalyst / Radical initiator chinesechemsoc.org | Benzylic radical | Benzyl thiocyanate |

| Radical Generation | Polymer mechanochemistry rsc.org | Diarylacetonitrile radical | Metastable fluorescent radical |

Mechanistic Investigations in 4 Methylphenyl Phenyl Acetonitrile Chemistry

Elucidation of Reaction Kinetics and Determination of Rate Laws

The elucidation of reaction kinetics is fundamental to understanding the mechanism of a chemical transformation. For reactions involving arylacetonitriles, kinetic studies help to quantify the influence of various parameters such as reactant concentrations, temperature, and catalysts on the reaction rate.

In a study of a related compound, 4-phenyl-o-tolunitrile, undergoing vapor-phase catalytic ammoxidation, kinetic regularities were investigated to understand the formation of 4-phenylphthalonitrile. scirp.org It was determined that the rates of conversion of the starting material into the desired product and the byproduct CO2 are described by a half-order equation with respect to the substrate concentration. scirp.org The reaction rate was found to be independent of the partial pressures of oxygen and ammonia. scirp.org This suggests that the adsorption and activation of the 4-phenyl-o-tolunitrile on the catalyst surface is the rate-determining step.

The following table summarizes the kinetic parameters for the ammoxidation of 4-phenyl-o-tolunitrile, which serves as a model for understanding the kinetics of reactions involving (4-Methylphenyl)(phenyl)acetonitrile.

Table 1: Kinetic Parameters for the Ammoxidation of 4-phenyl-o-tolunitrile

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order (Substrate) | 0.5 | V-Sb-Bi-Zr/γ-Al2O3 catalyst, 633-673 K |

| Reaction Order (Oxygen) | 0 | V-Sb-Bi-Zr/γ-Al2O3 catalyst, 633-673 K |

Kinetic studies on the aminolysis of 4-nitrophenyl isonicotinate (B8489971) in acetonitrile (B52724) have also provided insights into reaction mechanisms in this solvent. researchgate.net The observation of both linear and upward-curving plots of kobsd versus amine concentration indicates the presence of both uncatalyzed and catalyzed reaction pathways. researchgate.net This dual-pathway mechanism often involves the formation of a zwitterionic tetrahedral intermediate. researchgate.net

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are critical for confirming a proposed reaction mechanism. In the synthesis of complex heterocyclic systems from precursors related to arylacetonitriles, the isolation of intermediates has been instrumental in clarifying ambiguous mechanistic pathways.

For instance, in the synthesis of 4-methyl/phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one, the previously proposed mechanism was refined by isolating and characterizing key intermediates. mdpi.com The reaction of an indenofuran carboxylate with hydrazine (B178648) hydrate (B1144303) allowed for the isolation of ethyl 3-methyl-5-oxo-5H-indeno[1,2-c]pyridazine-4-carboxylate. mdpi.com This intermediate confirmed that the initial step involves the attack of one hydrazine molecule on the keto and furan (B31954) moieties, followed by a second hydrazinolysis-cyclization event at the ester group to form the final product. mdpi.com The structures of these intermediates were unequivocally confirmed using NMR spectroscopy and single-crystal X-ray analysis. mdpi.com

Similarly, in the ammoxidation of 4-phenyl-o-tolunitrile, kinetic data suggests a consecutive reaction pathway where byproducts are formed from the primary product. scirp.org 4-Phenylphthalimide is formed through the hydrolysis of the target molecule, 4-phenylphthalonitrile. scirp.org This phthalimide (B116566) can then be decarboxylated to form 4-phenylbenzonitrile. scirp.org The absence of these byproducts at short contact times supports their formation via a consecutive route rather than a parallel one. scirp.org

Catalysis Mechanisms in Synthetic Transformations

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. Both metal-based and organic catalysts have been employed in reactions involving acetonitrile derivatives.

Metal-Catalyzed Reaction Mechanisms

Transition metals are widely used to catalyze the functionalization of nitriles. researchgate.net Palladium-catalyzed cross-coupling reactions, for instance, are effective for the synthesis of α-aryl nitriles. researchgate.net Copper-catalyzed reactions have also been developed, such as the 1,2-aryl migration of unactivated alkenes with acetonitriles and the oxycyanomethylation of olefinic amides. researchgate.net These reactions often proceed through radical cyclization processes involving the activation of the C(sp³)-H bond of the acetonitrile moiety. researchgate.net

In the context of this compound synthesis, a common method involves the reaction of a benzyl (B1604629) halide with an alkali metal cyanide. google.com While not strictly a catalytic cycle in the traditional sense, phase-transfer catalysts are often employed in industrial settings to facilitate the reaction between the aqueous cyanide solution and the organic-soluble benzyl halide. google.com

Organocatalytic Systems Applied to Acetonitrile Chemistry

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for many transformations. While specific applications to this compound are not extensively documented, the principles of organocatalysis are broadly applicable to nitrile chemistry. For example, metal-free radical addition reactions of acetonitrile to alkynes have been developed, using radical initiators like tert-butyl peroxybenzoate (TBPB) to generate β,γ-unsaturated nitriles. mdpi.com

Role of Acetonitrile as a Reaction Solvent in Mechanistic Probes

Acetonitrile is a common polar aprotic solvent in organic synthesis due to its ability to dissolve a wide range of polar and non-polar compounds, its relatively high dielectric constant, and its chemical stability. mdpi.comcareers360.combyjus.com Its role, however, can extend beyond that of an inert medium.

In many reactions, acetonitrile can act as a reactant. mdpi.comacs.org For example, in indium-catalyzed transnitrilation, acetonitrile serves as both the solvent and the nitrile source for converting carboxylic acids into nitriles. acs.org The mechanism of this reaction was shown to proceed via a Mumm rearrangement with an imide intermediate, a pathway validated by kinetic measurements and DFT calculations. acs.org

The polarity of acetonitrile is crucial for stabilizing charged intermediates and transition states, which can significantly influence reaction rates and mechanisms. researchgate.net In kinetic studies of nucleophilic substitution reactions, the use of acetonitrile as a solvent allows for the detailed investigation of reaction pathways, including the identification of catalyzed and uncatalyzed routes, as seen in the aminolysis of 4-nitrophenyl isonicotinate. researchgate.net

Table 2: Properties of Acetonitrile as a Solvent

| Property | Value | Significance |

|---|---|---|

| Chemical Formula | CH₃CN | Simplest organic nitrile. careers360.com |

| Molecular Weight | 41.053 g/mol | Low molecular weight. byjus.com |

| Boiling Point | 81.3 to 82.1 °C | Convenient for reactions at moderate temperatures. byjus.com |

| Dipole Moment | 3.92 D | High polarity, capable of dissolving polar compounds. careers360.com |

Comprehensive Studies on Structure-Reactivity Relationships

The relationship between a molecule's structure and its reactivity is a central theme in organic chemistry. For this compound, the electronic and steric effects of the substituents on the phenyl rings govern its chemical behavior.

The presence of a methyl group at the 4-position of one phenyl ring introduces a mild electron-donating effect through hyperconjugation and induction. This can influence the acidity of the benzylic proton and the nucleophilicity of the nitrile nitrogen. In a study of 2-[4-(methylsulfonyl)phenyl]acetonitrile, the strong electron-withdrawing nature of the methylsulfonyl group significantly impacts the molecule's electronic properties and crystal packing. researchgate.net In contrast, the electron-donating methyl group in this compound would be expected to destabilize any carbanionic intermediate formed at the benzylic position, potentially affecting the kinetics of base-mediated reactions.

Applications in Advanced Organic Synthesis and Materials Science

(4-Methylphenyl)(phenyl)acetonitrile as a Versatile Synthetic Building Block

This compound serves as a versatile precursor in the creation of more complex molecular architectures. Phenylacetonitriles, in general, are recognized as useful intermediates in the synthesis of intricate organic compounds, including dyes and pharmaceuticals. google.com

The chemical reactivity of the nitrile group and the adjacent methylene (B1212753) bridge in this compound allows for its use in the construction of a variety of organic molecules. For instance, methods have been developed for the preparation of ring-substituted diphenylacetoacetonitriles, showcasing the utility of phenylacetonitrile (B145931) derivatives in forming larger, more complex structures. orgsyn.org While specific examples detailing the direct use of this compound in the synthesis of complex pharmaceuticals or dyes are not extensively documented in publicly available literature, its structural similarity to other phenylacetonitriles suggests its potential as a valuable intermediate in these areas. google.com

The nitrile functionality in this compound is a key feature that enables its contribution to the synthesis of a wide array of nitrogen-containing compounds. The synthesis of nitrogen heterocycles is a significant area of organic chemistry, as these structures are prevalent in many biologically active molecules. organic-chemistry.org General synthetic methods, such as photochemical ring-opening reactions of N-oxides, provide pathways to various nitrogen heterocycles. nih.gov Although direct application of this compound in these specific reactions is not explicitly detailed, the principles of nitrile chemistry suggest its potential as a precursor for the synthesis of heterocycles like pyrazoles or triazoles through appropriate synthetic routes. mdpi.com For example, α-aminonitriles, which can be derived from precursors like this compound, are known intermediates for the synthesis of nitrogen-containing heterocycles with potential biological activities. rdd.edu.iq

Contributions to Polymer Chemistry and Advanced Materials Science

The incorporation of nitrile groups and aromatic rings into polymer structures can impart unique thermal, optical, and electronic properties. This has led to investigations into the use of nitrile-containing compounds, including derivatives of phenylacetonitrile, in the development of advanced materials.

While the direct polymerization of this compound is not widely reported, the broader class of arylacetonitrile derivatives has been explored in polymer science. For instance, research into photoluminescent polymers has shown that certain polymer architectures can exhibit fluorescence. nih.govresearchgate.net The aromatic moieties within this compound could potentially contribute to the photoluminescent properties of polymers if incorporated into the polymer backbone or as pendant groups. Furthermore, copolymers of functionalized phenyl methacrylates have been synthesized to achieve high glass transition temperatures, indicating the role of aromatic structures in enhancing the thermal stability of polymers. researchgate.net

Derivatives of phenylacetonitrile have shown promise in the field of materials science, particularly in the development of organic semiconductors. For example, a novel organic semiconductor thin film based on 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) has been synthesized and characterized for its optical and electrical properties. nih.gov This suggests that the core structure of this compound could be chemically modified to create new materials with applications in electronics and photonics. The reaction dynamics of the 4-methylphenyl radical, a component of the title compound, have also been studied, providing fundamental insights that could inform the design of new reactive materials. rsc.org

Utilization in Ligand Design for Coordination Chemistry

The nitrogen atom of the nitrile group in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This has led to its exploration in the design of ligands for coordination complexes. Transition metal nitrile complexes are a well-established class of compounds where the nitrile ligand is often labile, making them useful as precursors in catalysis. wikipedia.org

Structural Analysis and Conformational Studies of 4 Methylphenyl Phenyl Acetonitrile and Its Analogs

Insights Derived from X-ray Crystallography of Related Structures

Studies on analogous compounds, such as 2-[4-(Methylsulfonyl)phenyl]acetonitrile, demonstrate how substituents on the phenyl ring can influence the crystal packing. nih.govresearchgate.net In these structures, the fundamental diphenylacetonitrile (B117805) framework maintains its core geometry, but the electronic and steric nature of the substituents introduces subtle changes to the intermolecular interactions that guide the crystal's assembly. For instance, in the crystal structure of a hydantoin (B18101) derivative featuring two phenyl rings, the angle between the phenyl ring planes was found to be 78.8°. nih.gov This significant twist is a common feature in such systems, arising from the need to minimize steric hindrance between the aromatic rings. These related structures provide a reliable model for predicting the likely solid-state conformation and packing of (4-Methylphenyl)(phenyl)acetonitrile.

Analysis of Molecular Conformation and Dihedral Angles in Aromatic Systems

The conformation of molecules containing multiple aromatic rings is often described by the dihedral angles between the planes of these rings. In the case of this compound, the key conformational feature is the relative orientation of the phenyl and 4-methylphenyl (tolyl) groups attached to the same tetrahedral carbon.

Due to steric repulsion between the ortho-hydrogens of the two aromatic rings, a coplanar arrangement is energetically unfavorable. Consequently, the rings are twisted with respect to each other. In a related diphenyl compound, 5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, the dihedral angle between the two phenyl rings is 78.8°, indicating a significant deviation from planarity. nih.gov A similar analysis on another derivative showed a dihedral angle of 88.12° between its phenyl rings. nih.gov This propeller-like conformation is characteristic of diarylmethane and related structures. The specific values of these angles in the solid state represent a balance between the intramolecular forces that favor a twisted conformation and the intermolecular packing forces within the crystal.

Table 1: Dihedral Angles in Related Aromatic Compounds

| Compound | Dihedral Angle Between Phenyl Rings | Reference |

| [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide | 78.8° | nih.gov |

| Mannich base of [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide | 88.12° | nih.gov |

Intermolecular Interactions in the Solid State

The way molecules of this compound arrange themselves in a crystal is determined by a network of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, collectively dictate the stability and physical properties of the solid material.

While this compound lacks conventional hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···N hydrogen bonds. mdpi.com The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a suitable hydrogen bond acceptor. researchgate.netrsc.orglibretexts.org The hydrogen atoms attached to the aromatic rings and the central methine carbon can act as donors.

Table 2: Typical C-H···N Hydrogen Bond Geometries in Aromatic Nitriles

| Interaction | Donor | Acceptor | C···N Distance (Å) | H···N Distance (Å) | C-H-N Angle (°) | Reference |

| C-H···N | Alkyne C-H | Nitrile N | ~3.25 | ~2.17 | ~177 | acs.org |

Pi-stacking (π-π) interactions are another crucial non-covalent force in aromatic compounds. mdpi.com These interactions occur between the electron-rich π-systems of the phenyl and tolyl rings of adjacent molecules. The geometry of these interactions can vary, with common arrangements being parallel-displaced or T-shaped (edge-to-face). A perfect face-to-face "sandwich" configuration is often disfavored due to electrostatic repulsion. mdpi.com

In staggered π-π stacking arrangements, the rings are offset horizontally, which results in an electrostatic attraction that contributes to the stability of the crystal lattice. mdpi.com The strength of these interactions is sensitive to the distance between the aromatic planes, typically in the range of 3.3 to 3.8 Å. In a zigzag chain formed by pentafluorophenyl rings, a centroid-to-centroid distance of 3.7054 Å was observed. researchgate.net The presence of the methyl group on one of the phenyl rings in this compound can influence the electronic nature of the ring and, consequently, the geometry and strength of these π-stacking interactions. rsc.org These interactions are fundamental in creating a densely packed and stable crystal structure. nih.gov

Theoretical and Computational Chemistry Approaches to 4 Methylphenyl Phenyl Acetonitrile

Electronic Structure and Bonding Analysis

The electronic structure of (4-Methylphenyl)(phenyl)acetonitrile is fundamentally governed by the interplay of its constituent aromatic rings and the nitrile group, all connected to a central tetrahedral carbon. Density Functional Theory (DFT) is a primary computational tool for analyzing the electron distribution, molecular orbitals, and bonding characteristics of such molecules.

The presence of both a phenyl group and a 4-methylphenyl (tolyl) group influences the electron density across the molecule. The methyl group on the tolyl ring acts as a weak electron-donating group through hyperconjugation, which can subtly affect the electronic properties of the attached phenyl ring and the molecule as a whole. This can lead to a slight asymmetry in the charge distribution compared to the parent diphenylacetonitrile (B117805).

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's reactivity and electronic transitions. In this compound, the HOMO is expected to be predominantly localized on the aromatic rings, reflecting their electron-rich π-systems. The LUMO, conversely, is likely to have significant contributions from the π* orbitals of the nitrile group and the aromatic rings. The energy gap between the HOMO and LUMO is a key determinant of the molecule's chemical reactivity and its UV-Vis absorption characteristics.

The bonding in this compound can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. This method provides a detailed picture of the hybridization of atomic orbitals, the nature of chemical bonds (σ, π), and the extent of electron delocalization. For instance, NBO analysis would quantify the delocalization of π-electrons from the aromatic rings into the C-C bonds and the nitrile group, providing a more nuanced understanding of the electronic communication between the different parts of the molecule.

Quantum Chemical Modeling of Reaction Pathways and Energy Landscapes

Quantum chemical methods are indispensable for mapping the potential energy surfaces (PES) of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and reaction kinetics. A key reaction pathway for the synthesis of this compound is the nucleophilic substitution (SN2) reaction between a suitable precursor, such as (4-methylphenyl)(phenyl)methyl halide, and a cyanide salt.

Computational modeling of this SN2 reaction using DFT can elucidate the entire reaction coordinate. The process would typically involve the following steps:

Formation of a reactant complex: The cyanide anion approaches the electrophilic carbon of the (4-methylphenyl)(phenyl)methyl halide, forming a pre-reaction complex stabilized by ion-dipole interactions.

Transition State (TS): As the cyanide ion forms a new bond with the carbon atom, the bond to the leaving group (halide) simultaneously breaks. The transition state is a high-energy, transient species with a trigonal bipyramidal geometry around the central carbon atom. The energy of this transition state determines the activation energy and, consequently, the rate of the reaction.

Formation of a product complex: After the transition state, a product complex is formed where the newly formed this compound is associated with the departing halide ion.

Dissociation to products: Finally, the product complex dissociates to yield the final products.

The energy landscape of this reaction can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a common computational approach to account for solvent effects. For an SN2 reaction involving an anionic nucleophile, a polar solvent can stabilize the charged reactants more than the charge-dispersed transition state, potentially increasing the activation energy compared to the gas phase.

The table below summarizes the key energetic parameters that can be obtained from a computational study of the SN2 synthesis of this compound.

| Parameter | Description |

| ΔE_complex (reactant) | The energy difference between the reactant complex and the separated reactants. |

| ΔE_activation | The energy difference between the transition state and the reactant complex (activation energy). |

| ΔE_reaction | The overall energy change of the reaction (enthalpy of reaction). |

| ΔE_complex (product) | The energy difference between the product complex and the separated products. |

Computational Studies of Conformational Landscapes and Isomerism

The conformational flexibility of this compound arises from the rotation around several single bonds. The most significant degrees of freedom are the rotation of the phenyl and 4-methylphenyl groups around the bonds connecting them to the central carbon atom. Computational methods, particularly DFT, can be used to explore the conformational landscape and determine the relative energies of different conformers and the energy barriers for their interconversion.

A relaxed potential energy surface (PES) scan can be performed by systematically varying the dihedral angles defining the orientation of the two aromatic rings. This would reveal the low-energy conformations and the transition states that separate them. It is expected that the most stable conformers will adopt a staggered arrangement of the two rings to minimize steric hindrance.

The rotational barriers for the phenyl and 4-methylphenyl groups are likely to be relatively low, allowing for facile rotation at room temperature. However, the exact values of these barriers are influenced by the steric and electronic interactions between the rings and the nitrile group. The table below presents hypothetical data that could be obtained from a computational conformational analysis.

| Conformational Parameter | Description | Estimated Energy Barrier (kcal/mol) |

| Phenyl group rotation | Rotation around the C-C bond connecting the phenyl group to the central carbon. | 2-5 |

| 4-Methylphenyl group rotation | Rotation around the C-C bond connecting the 4-methylphenyl group to the central carbon. | 2-5 |

Due to the presence of a chiral center (the central carbon atom bonded to four different groups), this compound exists as a pair of enantiomers, (R)- and (S)-. Computational methods can be used to model both enantiomers, which will have identical energies in an achiral environment.

Prediction and Interpretation of Spectroscopic Features

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. These calculations provide theoretical NMR spectra that can be compared with experimental data to aid in spectral assignment and structure verification. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the electron-donating methyl group and the anisotropic effects of the aromatic rings.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed by performing a frequency calculation on the optimized geometry of the molecule. The most characteristic vibrational mode in the IR spectrum of this compound is the C≡N stretching vibration of the nitrile group, which is expected to appear in the range of 2220-2260 cm⁻¹. The calculations can also predict the frequencies of C-H stretching and bending modes of the aromatic rings and the methyl group.

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic rings. The position and intensity of these absorption bands are influenced by the extent of conjugation and the electronic nature of the substituents.

The following table summarizes the key spectroscopic features of this compound and how they can be investigated computationally.

| Spectroscopic Technique | Key Feature | Computational Method |

| NMR | ¹H and ¹³C chemical shifts | DFT with GIAO method |

| IR | C≡N stretching frequency | DFT frequency calculation |

| UV-Vis | π → π* transitions | Time-Dependent DFT (TD-DFT) |

Q & A

Q. Basic Research Focus

- 1H NMR : Aromatic protons in the 4-methylphenyl group resonate at δ 2.26 (singlet, CH3), while phenyl protons appear as multiplet signals between δ 7.1–8.5 .

- IR Spectroscopy : Key stretches include υ = 3089 cm⁻¹ (N–H) and 1332/1160 cm⁻¹ (S=O in sulfonamide derivatives) .

- Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., m/z = 645 for disulfonamide derivatives) .

How can computational modeling resolve contradictions in kinetic data from photolysis studies of this compound derivatives?

Advanced Research Focus

Contradictions in rate constants (e.g., solvent vs. substituent effects) are addressable via density functional theory (DFT) calculations. By modeling potential energy surfaces (PES), researchers can identify transition states and intermediate stabilization energies. For example, comparing carbocation stability in acetonitrile vs. toluene explains diverging heterolysis rates. Time-dependent DFT simulations align with experimental transient absorption data to validate solvent polarity effects .

What are common impurities or byproducts in this compound synthesis, and how are they analyzed?

Basic Research Focus

Impurities include unreacted precursors (e.g., 4-methylphenyl isothiocyanate) or sulfonamide coupling byproducts. A Quality by Design (QbD)-assisted RP-HPLC method with a C18 column (mobile phase: 0.1% OPA in water:acetonitrile, gradient elution) effectively separates impurities. Detection at 255 nm (UV) optimizes sensitivity, validated via linearity (R² > 0.999) and precision (%RSD < 2%) .

What strategies resolve data contradictions in kinetic studies of photolysis mechanisms?

Advanced Research Focus

Discrepancies in activation energies or solvent effects require multi-technique validation:

- Ultrafast Spectroscopy : Resolves sub-nanosecond dynamics to distinguish competing pathways .

- Isotopic Labeling : Deuterated acetonitrile (CD3CN) tracks solvent participation in transition states.

- Cross-Validation : Compare kinetic data with computational PES models to reconcile experimental outliers .

Q. Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) .

- Analytical Rigor : Validate HPLC methods per ICH guidelines (e.g., specificity, robustness) .

- Computational Tools : Gaussian or ORCA software for DFT simulations; transient absorption data alignment via Global Analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.